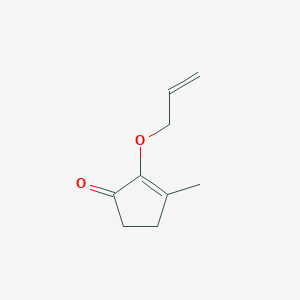![molecular formula C26H27N5 B12001107 1-[4-(4-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12001107.png)
1-[4-(4-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its structure consists of a benzimidazole core fused with a pyridopyridine ring and a piperazine moiety.
- The compound’s synthesis involves several steps, leading to its unique properties.
1-[4-(4-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile: is a complex heterocyclic compound with a diverse range of applications.
Preparation Methods
- The synthetic route to this compound typically involves a series of reactions.
- One common approach is via a Mannich reaction, where a piperazine derivative reacts with an aldehyde or ketone, followed by cyclization and nitrile formation.
- Industrial production methods may vary, but efficient protocols have been developed.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, leading to various oxidation states of the nitrogen atoms.
Reduction: Reduction processes can modify the piperazine or benzimidazole moieties.
Substitution: Substitution reactions at the aromatic rings are possible.
Common Reagents and Conditions: Specific reagents depend on the desired modifications. For example, hydrogen peroxide for oxidation, reducing agents for reduction, and halogenating agents for substitution.
Major Products: These reactions can yield derivatives with altered pharmacological properties.
Scientific Research Applications
Medicine: The compound’s piperazine and benzimidazole components contribute to its pharmacological activity.
Chemistry: It serves as a versatile building block for designing new compounds.
Industry: Applications in drug development and materials science.
Mechanism of Action
- The compound likely interacts with specific molecular targets.
- Further studies are needed to elucidate its precise mechanism, including receptor binding and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The combination of benzimidazole, pyridopyridine, and piperazine motifs sets it apart.
Properties
Molecular Formula |
C26H27N5 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
1-[4-(4-methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C26H27N5/c1-3-6-20-17-25(30-15-13-29(14-16-30)21-11-9-19(2)10-12-21)31-24-8-5-4-7-23(24)28-26(31)22(20)18-27/h4-5,7-12,17H,3,6,13-16H2,1-2H3 |
InChI Key |
OAWCPCCMDSVRLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)C5=CC=C(C=C5)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[4-(4-Methoxyphenyl)hexan-3-yl]-2-(pyrrolidin-1-ylmethyl)phenol](/img/structure/B12001063.png)




![3-Ethyl-1-propyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione](/img/structure/B12001097.png)



